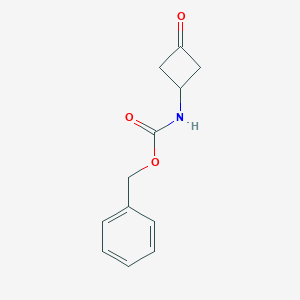

Benzyl 3-oxocyclobutylcarbamate

Overview

Description

Benzyl 3-oxocyclobutylcarbamate is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of Benzyl 3-oxocyclobutylcarbamate can be achieved through a series of reactions. Triethylamine and benzyl bromide are added to a solution of 3-oxocyclobutanecarboxylic acid in tetrahydrofuran. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then diluted with ethyl acetate and washed with 1N aqueous HCl, saturated aqueous sodium hydrogencarbonate, and saturated brine. The solvent is distilled away under reduced pressure, and the residue is purified by silica gel column chromatography to obtain the title compound.

Molecular Structure Analysis

The molecular structure of Benzyl 3-oxocyclobutylcarbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a 3-oxocyclobutyl group .

Physical And Chemical Properties Analysis

Benzyl 3-oxocyclobutylcarbamate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes

In a study by Zhang, Bender, and Widenhoefer (2007), benzyl 3-oxocyclobutylcarbamate derivatives were used in a Gold(I)-catalyzed intramolecular hydroamination process. This research demonstrated the potential of using such compounds in asymmetric synthesis, leading to products with high enantiomeric excess, a crucial aspect in pharmaceutical synthesis (Zhang, Bender, & Widenhoefer, 2007).

Discovery of New Antitubercular Agents

Cheng et al. (2019) explored derivatives of 3-benzyl-5-hydroxyphenylcarbamates as potential antitubercular agents. Their research identified compounds with significant inhibitory activity against M. tuberculosis strains, highlighting the medical application of such compounds in treating tuberculosis (Cheng et al., 2019).

Anticancer and Antimicrobial Metallopharmaceutical Agents

In a study by Ray et al. (2007), benzyl-substituted N-heterocyclic carbene complexes, including those with 3-oxocyclobutylcarbamate structures, were synthesized. These complexes showed significant anticancer and antimicrobial properties, suggesting their potential use in cancer and bacterial infection treatments (Ray et al., 2007).

Synthesis of 4H-1,2,4 Triazole Derivatives

Gautam and Chourasia (2010) utilized 1-(Substituted benzylidene) semicarbazide, a related compound, in synthesizing biologically active triazole derivatives. These compounds exhibited notable antibacterial, antifungal, and insecticidal activities, indicating their potential in various biological applications (Gautam & Chourasia, 2010).

Photocarboxylation of Benzylic C–H Bonds

Meng et al. (2019) reported a study on the carboxylation of benzylic C–H bonds with CO2. This research is significant for environmental chemistry, as it involves transforming CO2, a greenhouse gas, into useful organic compounds (Meng et al., 2019).

Safety and Hazards

Benzyl 3-oxocyclobutylcarbamate may pose certain hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

benzyl N-(3-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAMWNBBHLUISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599999 | |

| Record name | Benzyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-oxocyclobutylcarbamate | |

CAS RN |

130369-36-7 | |

| Record name | Benzyl (3-oxocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)